molecular formula C8H8N2 B7722732 2-Methylbenzimidazole CAS No. 30304-58-6

2-Methylbenzimidazole

Cat. No. B7722732
CAS RN: 30304-58-6
M. Wt: 132.16 g/mol
InChI Key: LDZYRENCLPUXAX-UHFFFAOYSA-N
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Patent
US06358954B1

Procedure details

To 10 grams of 2-methyl benzimidazole (75 mM), crushed 25 grams of crushed KOH (450 mM) in 300 ml acetone, methyl iodide (15 grams, 105 mM) was added at a continuous drip for 0.5 hours, at room temperature. Following additional 0.5 hour, water was added, the reaction extracted with dichloromethane, evaporated and chromatographed on silica gel to yield 6 grams (54%) of 1,2-dimethyl benzimidazole as a white solid having a melting point of 102° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[K+].[CH3:13]I.O>CC(C)=O>[CH3:13][N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Quantity
25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
CI
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at a continuous drip for 0.5 hours, at room temperature
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.